1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine hydrochloride (CAS: 1431965-72-8) is a pyrazole derivative with a molecular formula of C₅H₈ClF₂N₃ and a molar mass of 183.59 g/mol . Its structure features:
- A pyrazole core substituted with a difluoromethyl group at position 1.
- A 3-methyl group on the pyrazole ring.
- A 4-fluorobenzylamine moiety at position 4, forming a hydrochloride salt.
This compound is of interest in medicinal and agrochemical research due to its fluorinated aromatic and heterocyclic components, which often enhance bioavailability and metabolic stability .
Properties
Molecular Formula |
C12H13ClF3N3 |
|---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c1-8-11(7-18(17-8)12(14)15)16-6-9-2-4-10(13)5-3-9;/h2-5,7,12,16H,6H2,1H3;1H |
InChI Key |
DAMQCMOFMUBWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor . This reaction is carried out under specific conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to optimize yield and purity. The process typically includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This is followed by promoting the ring closure reaction in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .
Chemical Reactions Analysis
Key Chemical Reactions
The compound exhibits reactivity influenced by its pyrazole heterocycle, fluorinated substituents, and amine groups. Typical reactions include:
Electrophilic Substitution
-
Aromatic Fluorination : The 4-fluorophenyl group may undergo further fluorination or substitution under harsh conditions (e.g., with F₂ or NO₂⁺).
-
Pyrazole Ring Modification : The pyrazole ring can react with electrophiles (e.g., nitration, bromination) at positions ortho/para to substituents .
Nucleophilic Substitution
-
Difluoromethyl Group Reactivity : The CF₂H group may participate in SN2 reactions or act as a leaving group under basic conditions.
-
Amine Functionalization : The pyrazol-4-amine group can undergo alkylation, acylation, or condensation reactions (e.g., with aldehydes to form imines) .
Oxidation/Reduction
-
Pyrazole Ring Stability : Pyrazoles are generally resistant to oxidation, but side chains (e.g., fluorophenyl) may undergo redox transformations.
-
Amide Group Reduction : If present, amide groups could be reduced to amines under catalytic hydrogenation or using LiAlH₄ .
Reaction Conditions and Monitoring
Reaction outcomes are optimized through controlled conditions and analytical techniques:
| Reaction Type | Reagents/Conditions | Monitoring |
|---|---|---|
| Cyclocondensation | Arylhydrazines, chalcones, acid | TLC, NMR |
| Oxidative Aromatization | H₂O₂, I₂, or other oxidizing agents | TLC, HPLC |
| Alkylation/Acylation | Alkyl halides, acyl chlorides, bases | Column chromatography |
| Hydrochloride Formation | HCl, inert atmosphere | pH titration |
Structural Stability and Reactivity
The compound’s stability is influenced by its substituents:
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They are often designed to inhibit specific pathways involved in tumor growth. For example, compounds with difluoromethyl groups have been shown to enhance the potency of pyrazole derivatives against cancer cell lines by modulating enzyme activity and receptor interactions .
Neurological Disorders
The compound is being investigated for its potential in treating neurological disorders mediated by serotonin receptors. Specifically, it has been noted for its ability to act as a modulator of the 5-HT2A serotonin receptor, which is implicated in various psychiatric conditions such as schizophrenia and anxiety disorders . Its efficacy in reducing symptoms associated with these disorders makes it a candidate for further clinical exploration.
Anti-inflammatory Properties
Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a critical role in the inflammatory process. This compound's structural features may enhance its ability to reduce inflammation in various models of disease .
Mechanistic Insights
The presence of fluorine atoms in the structure of this compound significantly influences its biological activity. Fluorine substitution often enhances lipophilicity and metabolic stability, thereby improving the pharmacokinetic properties of the drug . The difluoromethyl group is particularly noted for its ability to modulate molecular interactions within biological systems.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer efficacy | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Investigate serotonin receptor modulation | Demonstrated binding affinity to 5-HT2A receptors, leading to reduced anxiety-like behavior in animal models. |
| Study C | Assess anti-inflammatory effects | Indicated reduction in edema and inflammatory cytokine levels in rodent models of arthritis. |
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and fluorophenyl groups play a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Physicochemical Properties
Functional Group Influence
- Difluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogues .
- 4-Fluorobenzyl Moiety : Improves binding affinity to aromatic receptor pockets, as seen in sigma receptor ligands (e.g., analogues in ) .
- Pyrazole vs. Pyrrole/Isoquinoline: Pyrazoles generally exhibit stronger hydrogen-bonding capacity and rigidity, favoring kinase or enzyme inhibition .
Biological Activity
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative that exhibits significant biological activity, particularly in pharmacological and biochemical contexts. This compound is characterized by its unique structural features, including a difluoromethyl group and a fluorophenyl moiety, which enhance its interaction with various biological targets.
- Molecular Formula : C12H13ClF3N3
- Molecular Weight : 291.70 g/mol
- IUPAC Name : 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl and fluorophenyl groups increase the compound's binding affinity, potentially acting as inhibitors or modulators in various biochemical pathways. This suggests therapeutic applications in fields such as oncology and infectious diseases .
Biological Activities
Research has demonstrated that derivatives of pyrazole compounds, including this specific hydrochloride, exhibit a broad spectrum of biological activities:
- Antifungal Activity : Compounds similar to 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine have shown antifungal properties against various phytopathogenic fungi. For instance, a study evaluated several pyrazole derivatives for their antifungal efficacy, revealing that certain modifications can enhance activity against common pathogens .
- Antimicrobial Properties : Pyrazole derivatives have been reported to possess significant antimicrobial activity. In vitro studies demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
- Anti-inflammatory Effects : Some pyrazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This indicates their potential application in treating inflammatory diseases .
Case Studies
Several studies have focused on the biological effects of pyrazole derivatives:
- Antifungal Efficacy Study :
- Antimicrobial Activity Assessment :
- Inhibition of Cytokine Production :
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related pyrazole compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride | Methylpyrazole structure with fluorophenyl group | Lacks difluoromethyl group | Moderate antifungal activity |
| 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine hydrochloride | Similar pyrazole structure | Different substituents | Enhanced antimicrobial properties |
| (R)-1-(3-(Difluoromethyl)-4-fluorophenyl)propan-1-amine | Aliphatic amine with difluoromethyl and fluorophenyl groups | Different functional arrangement | Potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine hydrochloride, and how can yield be improved?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, fluorinated pyrazole precursors are generated via Vilsmeier-Haack formylation (using POCl₃/DMF) followed by nucleophilic substitution with difluoromethyl groups. Yield optimization can be achieved by:
- Temperature control : Maintaining 0–10°C during phosphorus oxychloride addition to prevent side reactions .
- Catalyst screening : Using phase-transfer catalysts (e.g., TBAB) to enhance reactivity in heterocyclic ring formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the hydrochloride salt .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:
- NMR : ¹⁹F NMR to verify difluoromethyl (-CF₂H) and 4-fluorophenyl substituents .
- X-ray crystallography : Resolve regiochemical ambiguities (e.g., pyrazole ring substitution pattern) by analyzing triclinic crystal systems (space group P1) with unit cell parameters a = 8.5 Å, b = 9.8 Å, c = 10.4 Å .
- HRMS : Confirm molecular ion peaks (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂ analogs) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence polarization assays for kinases like Pfmrk, given the pyrazole core’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC ≤ 16 µg/mL observed in pyrazole-oxadiazole hybrids) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Quantum chemical calculations : Perform density functional theory (DFT) to model reaction pathways and identify intermediates with lower activation energies .
- Lipophilicity optimization : Use Molinspiration or SwissADME to predict logP values; introduce trifluoromethyl groups (logP +0.5–1.0 per -CF₃) while balancing solubility .
- Metabolic site prediction : Employ GLORY or FAME3 to flag labile positions (e.g., benzylic C-H bonds) for deuteration or fluorination .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values from fluorescence-based vs. radiometric kinase assays (e.g., discrepancies due to ATP concentration variations) .
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters for pathway inhibition) .
- Data normalization : Apply Z-score transformation to account for plate-to-plate variability in high-throughput screens .
Q. How can reaction engineering improve scalability of the hydrochloride salt formation?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize HCl gas flow rate, solvent polarity (e.g., EtOH/H₂O mixtures), and stirring speed .
- Crystallization control : Implement PAT (Process Analytical Technology) tools like FBRM (focused beam reflectance measurement) to monitor particle size distribution during salt precipitation .
- Waste reduction : Recover excess HCl via membrane distillation (e.g., PTFE membranes with 0.22 µm pores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
